3-Iodo-5-nitroaniline

Physical Organic Chemistry Nucleophilic Aromatic Substitution Linear Free Energy Relationships

For medicinal chemistry and agrochemical R&D, 3-Iodo-5-nitroaniline delivers unmatched reactivity in cross-coupling workflows. The C–I bond dissociation energy (57 kcal/mol) ensures rapid oxidative addition with Pd(0) catalysts at ambient temperatures—substantially outperforming bromo (71 kcal/mol) and chloro (95 kcal/mol) analogs. This enables Suzuki-Miyaura coupling under mild conditions that preserve heat-sensitive functional groups. Sequential nitro reduction generates a second nucleophilic amine, while iodo···nitro halogen-bonding synthons provide reliable co-crystal engineering for API formulation. Available at 98% purity for multi-gram kinase inhibitor and biaryl scaffold synthesis.

Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
CAS No. 10394-64-6
Cat. No. B1618433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-nitroaniline
CAS10394-64-6
Molecular FormulaC6H5IN2O2
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])I)N
InChIInChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
InChIKeyBKYNSFHBQVINES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-nitroaniline (10394-64-6) Chemical Identity and Core Physicochemical Profile for Sourcing Decisions


3-Iodo-5-nitroaniline (CAS 10394-64-6) is a di-substituted aromatic amine bearing an iodine atom at the 3-position and a nitro group at the 5-position relative to the primary amino group, with molecular formula C₆H₅IN₂O₂ and molecular weight 264.02 g/mol [1]. The compound exists as a crystalline solid with a melting point of 139.5–141 °C (lit.) [2]. Its computed physicochemical descriptors include a calculated LogP of 2.886, topological polar surface area (PSA) of 71.84 Ų, and a density of 2.101 g/cm³ (predicted) [3]. The ortho-iodo-nitro substitution pattern and the pronounced electron-withdrawing character of both substituents define its reactivity profile in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling applications . This compound is primarily employed as a synthetic intermediate in pharmaceutical research and agrochemical development .

Why 3-Iodo-5-nitroaniline Cannot Be Replaced by 3-Bromo- or 3-Chloro-5-nitroaniline in Critical Transformations


Although 3-iodo-5-nitroaniline shares its core nitroaniline framework with 3-bromo- and 3-chloro-5-nitroaniline analogs, generic substitution fails due to the iodine atom's uniquely low carbon–halogen bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol and C–Cl ≈ 95 kcal/mol) [1]. This thermodynamic difference translates into substantially faster oxidative addition rates with Pd(0) catalysts and elevated nucleofugality in SNAr pathways . In cross-coupling sequences, the iodine substituent enables reaction completion under milder temperatures and shorter durations than brominated or chlorinated counterparts—a critical factor when downstream functional groups are thermally or chemically sensitive . Additionally, the heavy iodine atom introduces distinct solid-state packing motifs through specific iodo···nitro interactions that are absent in lighter halogen congeners, potentially impacting crystallinity and solubility characteristics relevant to purification and formulation workflows [2].

Quantitative Differentiation Evidence: 3-Iodo-5-nitroaniline vs. Halogenated Nitroaniline Analogs


Substituent Additivity Breakdown in Nucleophilic Aromatic Substitution Kinetics

In a comparative kinetic study of 3-X-5-nitroanilines reacting with picryl chloride in acetonitrile, the iodo-substituted analog (X = I) exhibits a distinct deviation from additivity in free energy of activation relative to its fluoro-, chloro-, and bromo- counterparts [1]. While the overall span of rate constants across the 3-X-5-nitroaniline series is small, the non-additive behavior of the iodo derivative indicates that the iodine substituent alters the transition-state geometry or electronic distribution in a manner not observed with lighter halogens [1].

Physical Organic Chemistry Nucleophilic Aromatic Substitution Linear Free Energy Relationships

Iodo···Nitro Synthon vs. Bromo/Nitro Interactions in Solid-State Crystal Engineering

Crystallographic analysis of iodo-nitroanilines reveals that iodo···nitro interactions function as robust supramolecular synthons that direct three-dimensional packing, whereas bromo- and chloro-nitroaniline analogs lack comparable directional halogen-bonding motifs [1]. In 2-iodo-5-nitroaniline (a regioisomer studied crystallographically alongside the 3-iodo analog), molecules are linked by N–H···O hydrogen bonds and asymmetric three-centre iodo···nitro interactions into chains of fused centrosymmetric rings, which are further connected by aromatic π···π stacking into a three-dimensional framework [1]. The heavier iodine atom's polarizable electron density enables these specific non-covalent contacts, which are absent or significantly weaker in brominated and chlorinated nitroanilines [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Synthetic Yield Advantage in One-Step Iodination Using Vilsmeier Conditions

A 2023 protocol describes the one-step synthesis of 3-iodo-5-nitroaniline in quantitative yield using adapted Vilsmeier conditions [1]. This synthetic accessibility contrasts with the multi-step procedures or lower-yielding electrophilic aromatic substitution routes often required for brominated and chlorinated analogs, where regioisomeric mixtures may complicate purification . The product was fully characterized by ¹H-, ²H-, ¹³C-NMR as well as IR and Raman spectroscopy [1].

Synthetic Methodology Process Chemistry Halogenation

Iodine Substituent Effects on LogP and PSA in Physicochemical Property Space

Computational physicochemical descriptors for 3-iodo-5-nitroaniline reveal a LogP of 2.886 and polar surface area (PSA) of 71.84 Ų [1]. In comparison, the bromo analog 3-bromo-5-nitroaniline has a lower LogP (∼2.3–2.5) and similar PSA, while the chloro analog 3-chloro-5-nitroaniline has an even lower LogP (∼2.0–2.2) . The enhanced lipophilicity conferred by the iodine atom increases predicted membrane permeability, which may be advantageous or disadvantageous depending on the intended biological application .

Computational Chemistry Medicinal Chemistry ADME Properties

Evidence-Backed Application Scenarios for 3-Iodo-5-nitroaniline in Pharmaceutical and Materials Research


Cross-Coupling Handle for Biaryl Synthesis in Kinase Inhibitor Development

The iodine substituent serves as a versatile leaving group in palladium-catalyzed Suzuki–Miyaura couplings with aryl boronic acids, enabling construction of biaryl scaffolds prevalent in kinase inhibitor pharmacophores . Unlike bromo or chloro analogs that require higher reaction temperatures or longer durations, the iodo derivative undergoes oxidative addition under mild conditions, preserving sensitive functional groups elsewhere in the molecule . The quantitative yield synthesis protocol [1] ensures cost-effective access to multi-gram quantities for medicinal chemistry campaigns.

Electrophilic Scaffold for Sequential Diversification via Nitro Reduction and Cross-Coupling

The ortho-relationship between the amino and nitro groups positions 3-iodo-5-nitroaniline as a bifunctional building block: reduction of the nitro group yields 3-iodo-5-aminoaniline, providing a second nucleophilic handle for amide bond formation or reductive amination, while the iodine atom remains available for orthogonal cross-coupling . This sequential reactivity is not equally accessible with bromo or chloro analogs due to their lower SNAr reactivity and altered reduction kinetics under standard hydrogenation conditions .

Solid-State Design Exploiting Iodo···Nitro Synthons in Co-Crystal Engineering

The robust iodo···nitro interactions documented in crystallographic studies render 3-iodo-5-nitroaniline a reliable co-former for pharmaceutical co-crystal screening. These directional halogen-bonding synthons can be leveraged to modulate solubility, dissolution rate, and stability profiles of active pharmaceutical ingredients without covalent modification . Bromo and chloro analogs lack comparable supramolecular synthons, offering reduced predictability in co-crystal design .

Radioiodination Precursor for SPECT Imaging Agent Development

The iodine atom at the 3-position provides a site for isotopic exchange with radioiodine (¹²³I or ¹²⁵I), enabling preparation of radiolabeled nitroaniline derivatives for single-photon emission computed tomography (SPECT) imaging studies . The meta-iodo substitution pattern, combined with the electron-withdrawing nitro group, yields a radioiodination substrate with appropriate stability against in vivo deiodination, a property that varies substantially between iodo-, bromo-, and chloro-substituted analogs .

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